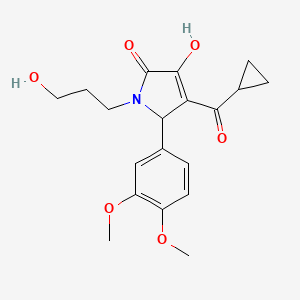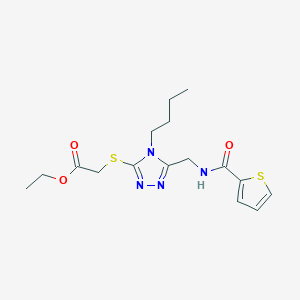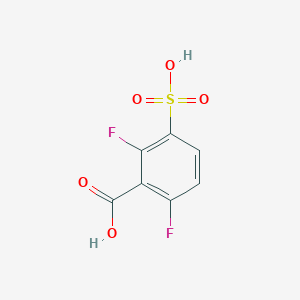![molecular formula C8H10ClN3 B2827524 2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine CAS No. 2377920-18-6](/img/structure/B2827524.png)
2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine is a pyridine derivative . It has a CAS Number of 2377920-18-6 and a molecular weight of 183.64 . The IUPAC name for this compound is 2-chloro-4-(2-(prop-1-en-2-yl)hydrazineyl)pyridine .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine is 1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5,11H,1H2,2H3,(H,10,12) . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis
The compound 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine has a molecular formula of C8H10ClN3 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Antimetabolite Applications
Diazines are reported to exhibit antimetabolite (antifolate and) activities . Antimetabolites are substances that interfere with the normal metabolism of cells, often by mimicking the structure of natural metabolic substances. This makes them useful in treating diseases such as cancer.
Anticancer Applications
Diazines, including “2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine”, have been reported to have anticancer properties . They can interfere with the growth and proliferation of cancer cells, making them potential candidates for cancer treatment.
Antibacterial Applications
Diazines are also known for their antibacterial properties . They can inhibit the growth of bacteria, making them useful in the development of new antibiotics.
Antiallergic Applications
Diazines have been reported to have antiallergic properties . They can potentially be used in the treatment of allergic reactions.
Tyrosine Kinase Inhibitor Applications
Diazines can act as tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play a significant role in the regulation of cell processes. Inhibitors can block the action of these enzymes, which can be beneficial in treating diseases such as cancer.
Anti-inflammatory and Analgesic Applications
Diazines have been reported to have anti-inflammatory and analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory medications.
Antihypertensive Applications
Diazines can potentially be used in the treatment of high blood pressure (hypertension), as they have been reported to have antihypertensive properties .
Antileishmanial and Antituberculostatic Applications
Diazines have been reported to have antileishmanial (against Leishmania parasites) and antituberculostatic (against tuberculosis) properties . This suggests potential applications in the treatment of these diseases.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(propan-2-ylideneamino)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNZLNOTDCHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid](/img/structure/B2827441.png)
![1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2827442.png)

![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2827444.png)
![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2827445.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2827451.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827453.png)
![3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2827456.png)
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827459.png)

![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)
